3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the benzothiophene intermediate, which can be synthesized through a series of reactions involving thiophene and ethyl bromoacetate. The intermediate is then subjected to further reactions to introduce the bicyclic heptane ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and bicyclic heptane compounds. Examples include:
- 3-{[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-methyl ester
Uniqueness
The uniqueness of 3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25NO5S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C20H25NO5S/c1-2-26-20(25)16-12-5-3-4-6-13(12)27-18(16)21-17(22)14-10-7-8-11(9-10)15(14)19(23)24/h10-11,14-15H,2-9H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
MNNWCESDFLWSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C4CCC(C4)C3C(=O)O |
Origin of Product |
United States |
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